REACTION_CXSMILES
|
[CH3:1][S:2]([CH2:5][CH2:6][CH2:7][NH:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][C:10]=1[N+:17]([O-])=O)(=[O:4])=[O:3]>CO.CN(C=O)C>[CH3:1][S:2]([CH2:5][CH2:6][CH2:7][NH:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][C:10]=1[NH2:17])(=[O:3])=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CCCNC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
|
Name
|
MeOH DMF
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO.CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CCCNC1=C(C=C(C#N)C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |